molecular formula C31H34N6O5S2 B2875318 N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 310427-43-1

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2875318
CAS No.: 310427-43-1
M. Wt: 634.77
InChI Key: QFONPWKGBQRXCV-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a 1,2,4-triazole core substituted with a m-tolyl group (C₆H₄CH₃) at position 4 and a methylene-linked morpholinosulfonyl benzamide moiety at position 2. The thioether bridge at position 5 connects a 2-((2,5-dimethylphenyl)amino)-2-oxoethyl group, introducing both lipophilic (2,5-dimethylphenyl) and hydrogen-bonding (amide) functionalities.

Properties

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O5S2/c1-21-5-4-6-25(17-21)37-28(34-35-31(37)43-20-29(38)33-27-18-22(2)7-8-23(27)3)19-32-30(39)24-9-11-26(12-10-24)44(40,41)36-13-15-42-16-14-36/h4-12,17-18H,13-16,19-20H2,1-3H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFONPWKGBQRXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H30N6O3S2, with a molecular weight of approximately 514.68 g/mol. The structure features a triazole ring, a morpholinosulfonyl group, and a dimethylphenyl moiety, which contribute to its unique chemical properties and biological activities.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound exhibits promising activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. Preliminary studies suggest it may have antibacterial and antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains.
  • Anticancer Potential :
    • Thiadiazole derivatives, including those similar to the target compound, have shown anticancer properties by interacting with various biological targets such as enzymes and receptors involved in cancer progression. Specific assays are needed to confirm these effects for the compound .
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties due to its structural similarity to known COX-II inhibitors. In vitro studies could elucidate its potential to inhibit inflammatory pathways .

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that require precise control over reaction conditions. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the morpholinosulfonyl group via sulfonation reactions.
  • Coupling reactions to attach the dimethylphenyl amine moiety.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against drug-resistant bacteria and fungi
AnticancerPotential interactions with cancer-related enzymes
Anti-inflammatoryPossible COX-II inhibition

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiadiazole derivatives against resistant strains of Staphylococcus aureus and Candida species. The results indicated that compounds similar to this compound demonstrated significant efficacy with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key pharmacophoric elements: 1,2,4-triazole cores , sulfonamide/benzamide linkages , and thioether/morpholine substituents . Below is a detailed analysis based on synthesized analogs and their properties:

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 4a () Triazole [7–9] ()
Molecular Weight ~650 g/mol (estimated) ~450 g/mol ~500–550 g/mol
Key Functional Groups Triazole, morpholinosulfonyl, thioether Thiazole, morpholinomethyl, benzamide Triazole, sulfonyl, thione
Solubility Moderate (morpholine enhances solubility) Low (pyridinyl may reduce logP) Low (lipophilic aryl groups)
Synthetic Complexity High (multiple coupling steps) Moderate (Mannich reaction) Moderate (cyclocondensation)

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